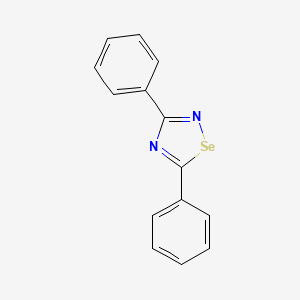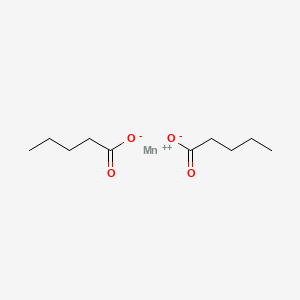
Manganese divalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese divalerate is a chemical compound consisting of manganese and valeric acid It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese divalerate can be synthesized through several methods. One common approach involves the reaction of manganese salts with valeric acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve heating to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where manganese salts and valeric acid are combined under optimized conditions. The process may involve continuous stirring, temperature control, and the use of catalysts to enhance the reaction rate and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Manganese divalerate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese dioxide.
Reduction: The compound can be reduced to lower oxidation states, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions where the valerate group is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Water, ethanol, and other polar solvents are often used in these reactions.
Major Products Formed
Oxidation: Manganese dioxide and other manganese oxides.
Reduction: Manganese(II) compounds.
Substitution: Various manganese complexes with different ligands.
Aplicaciones Científicas De Investigación
Manganese divalerate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other manganese compounds.
Biology: Studied for its potential role in biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which manganese divalerate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and proteins, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Manganese divalerate can be compared with other manganese compounds, such as manganese acetate, manganese chloride, and manganese sulfate While these compounds share some similarities, this compound is unique in its specific chemical structure and properties
List of Similar Compounds
- Manganese acetate
- Manganese chloride
- Manganese sulfate
- Manganese nitrate
This compound stands out due to its unique combination of manganese and valeric acid, offering specific advantages in certain applications.
Propiedades
Número CAS |
70268-41-6 |
|---|---|
Fórmula molecular |
C10H18MnO4 |
Peso molecular |
257.19 g/mol |
Nombre IUPAC |
manganese(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Mn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clave InChI |
RIPRKTVEBCPYNQ-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Mn+2] |
Números CAS relacionados |
109-52-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
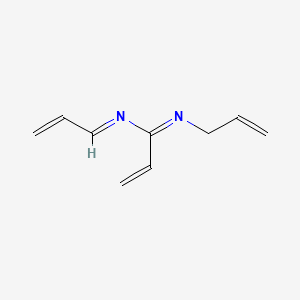
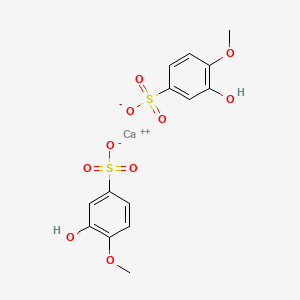
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
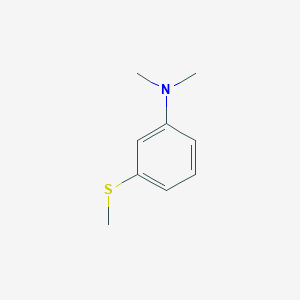

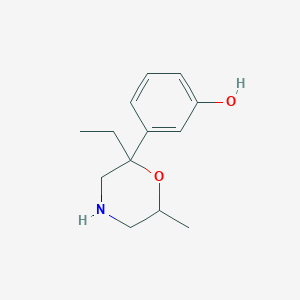
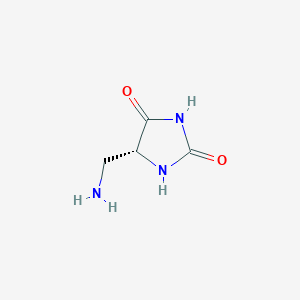
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)



